(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole
Brand Name: Vulcanchem
CAS No.: 1358991-79-3
VCID: VC11682916
InChI: InChI=1S/C30H27N3O2/c1-19-13-23-24(14-20(19)2)26(16-30-33-28(18-35-30)22-11-7-4-8-12-22)31-25(23)15-29-32-27(17-34-29)21-9-5-3-6-10-21/h3-16,27-28,31H,17-18H2,1-2H3/b25-15-,26-16-/t27-,28-/m1/s1
SMILES: CC1=CC2=C(C=C1C)C(=CC3=NC(CO3)C4=CC=CC=C4)NC2=CC5=NC(CO5)C6=CC=CC=C6
Molecular Formula: C30H27N3O2
Molecular Weight: 461.6 g/mol

(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole

CAS No.: 1358991-79-3

Cat. No.: VC11682916

Molecular Formula: C30H27N3O2

Molecular Weight: 461.6 g/mol

* For research use only. Not for human or veterinary use.

(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole - 1358991-79-3

Specification

CAS No. 1358991-79-3
Molecular Formula C30H27N3O2
Molecular Weight 461.6 g/mol
IUPAC Name (4S)-2-[(Z)-[(3Z)-5,6-dimethyl-3-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C30H27N3O2/c1-19-13-23-24(14-20(19)2)26(16-30-33-28(18-35-30)22-11-7-4-8-12-22)31-25(23)15-29-32-27(17-34-29)21-9-5-3-6-10-21/h3-16,27-28,31H,17-18H2,1-2H3/b25-15-,26-16-/t27-,28-/m1/s1
Standard InChI Key HVYYLSOGQDOJQT-OIWCJDAFSA-N
Isomeric SMILES CC1=CC\2=C(/C(=C/C3=N[C@H](CO3)C4=CC=CC=C4)/N/C2=C\C5=N[C@H](CO5)C6=CC=CC=C6)C=C1C
SMILES CC1=CC2=C(C=C1C)C(=CC3=NC(CO3)C4=CC=CC=C4)NC2=CC5=NC(CO5)C6=CC=CC=C6
Canonical SMILES CC1=CC2=C(C=C1C)C(=CC3=NC(CO3)C4=CC=CC=C4)NC2=CC5=NC(CO5)C6=CC=CC=C6

Introduction

Chemical Identity and Structural Configuration

IUPAC Nomenclature and Synonyms

The systematic IUPAC name of the compound is (4S)-2-[( Z)-[(3 Z)-5,6-dimethyl-3-[[(4 S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole . This name reflects its stereochemical specificity, including two (4S)-configured oxazolyl groups and (1Z,3Z) double-bond geometries. Common synonyms include:

  • 1358991-79-3 (CAS Registry Number)

  • MFCD32670828

  • (4S,4'S)-2,2'-((1Z,1'Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-phenyl-4,5-dihydrooxazole) .

Molecular Formula and Weight

The molecular formula C30H27N3O2\text{C}_{30}\text{H}_{27}\text{N}_{3}\text{O}_{2} was confirmed via high-resolution mass spectrometry, with a computed exact mass of 461.2103 Da . The molecular weight of 461.6 g/mol aligns with theoretical calculations .

Table 1: Key Identifiers and Computed Properties

PropertyValueSource
CAS Registry Number1358991-79-3
Molecular FormulaC30H27N3O2\text{C}_{30}\text{H}_{27}\text{N}_{3}\text{O}_{2}
Molecular Weight461.6 g/mol
XLogP3-AA5.2
Topological Polar Surface Area55.2 Ų

Structural and Stereochemical Features

Core Architecture

The molecule comprises a central 5,6-dimethylisoindole scaffold bridged by two (4S)-4-phenyl-4,5-dihydrooxazole groups via conjugated methylene linkages. The isoindole system is substituted with methyl groups at positions 5 and 6, while the oxazole rings are fused to phenyl groups at their 4-position .

Stereochemical Configuration

Critical stereochemical elements include:

  • Two (4S) stereocenters in the oxazole rings, dictating their spatial orientation.

  • (1Z,3Z) double-bond geometry in the methylene bridges, ensuring planar conjugation across the isoindole system .
    These features were validated via InChIKey HVYYLSOGQDOJQT-OIWCJDAFSA-N, which encodes stereochemical and connectivity data .

Functional Group Reactivity

The oxazole rings (aromatic heterocycles with one oxygen and one nitrogen atom) and isoindole system (a bicyclic structure with two fused benzene-like rings) enable diverse reactivity:

  • Oxazole: Participates in electrophilic substitution and ring-opening reactions.

  • Isoindole: Susceptible to redox reactions due to its conjugated π-system .

Physicochemical Properties

Solubility and Stability

Computational models predict low aqueous solubility (XLogP3 = 5.2) , favoring organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane. The compound’s stability under ambient conditions remains uncharacterized but is likely influenced by its conjugated system.

Spectroscopic Characteristics

  • UV-Vis: Absorption maxima expected in the 250–350 nm range due to π→π* transitions in the isoindole and oxazole systems.

  • NMR: Predicted signals include aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm) .

Applications in Research and Industry

Organic Synthesis

The compound serves as a precursor for:

  • Chiral ligands in asymmetric catalysis.

  • Fluorescent probes via functionalization of the isoindole core .

Materials Science

Conjugated systems like isoindole may enhance charge transport in organic semiconductors .

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